molecular formula C20H24FN5O2 B2979411 N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide CAS No. 2034264-40-7

N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide

Cat. No.: B2979411
CAS No.: 2034264-40-7
M. Wt: 385.443
InChI Key: XBCYZYVWZLMTIC-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine-1-carboxamide moiety substituted with a 4-fluorobenzyl group.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c21-16-6-4-15(5-7-16)14-22-20(28)25-11-9-24(10-12-25)19(27)18-13-17-3-1-2-8-26(17)23-18/h4-7,13H,1-3,8-12,14H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCYZYVWZLMTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)NCC4=CC=C(C=C4)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Tetrahydropyrazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine ring system.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with a nucleophile.

    Coupling with Piperazine: The final step involves coupling the tetrahydropyrazolopyridine intermediate with piperazine-1-carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives of the fluorobenzyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is investigated for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the production of specialty chemicals and materials. Its unique properties might be leveraged in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below highlights structural differences among analogs:

Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Tetrahydropyrazolo[1,5-a]pyridine 4-Fluorobenzyl, piperazine-1-carboxamide Potential kinase inhibition; metabolic stability via fluorobenzyl
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-...* Tetrahydropyrazolo[1,5-a]pyrimidine 4-Methoxybenzyl, thiophen-2-yl, trifluoromethyl Increased lipophilicity from thiophene; enhanced hydrophobic interactions via CF₃
(5R,7R)-5-(4-Ethylphenyl)-N-(4-fluorobenzyl)-7-methyl-...* Tetrahydropyrazolo[1,5-a]pyrimidine 4-Ethylphenyl, 4-fluorobenzyl, methyl Stereospecific binding (R-configuration); steric effects from ethylphenyl
Atuliflaponum (WHO List 87) Tetrahydropyrazolo[1,5-a]pyrazine Cyclohexane-carboxamide, pyrazole Anti-inflammatory candidate; distinct pharmacokinetics from carboxamide substitution
5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)-...* Tetrahydropyrazolo[1,5-a]pyrimidine Benzodioxol, propyl, CF₃ Improved metabolic stability from benzodioxol

*Abbreviated for clarity; full names in .

Pharmacological and Metabolic Implications

  • Fluorobenzyl Substitution : Present in both the target compound and 's analog, this group enhances metabolic stability and may facilitate interactions with cytochrome P450 enzymes (e.g., CYP3A4 modulation observed in 's compound) .
  • Trifluoromethyl (CF₃) Groups : Found in , and 9, CF₃ increases hydrophobicity and binding affinity but may alter clearance rates due to electron-withdrawing effects .

Key Research Findings

  • Kinase Inhibition : The 4-fluorobenzyl-piperazine fragment (common in the target compound and derivatives) is associated with tyrosine kinase inhibition, suggesting anticancer or anti-inflammatory applications .
  • Bioavailability : Analogs with benzodioxol () or methoxy groups () exhibit improved oral bioavailability compared to fluorobenzyl derivatives, likely due to solubility differences .

Biological Activity

N-(4-fluorobenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C23H25FN4O
  • Molecular Weight : 392.469 g/mol
  • Structure : The compound features a piperazine core with a fluorobenzyl substituent and a tetrahydropyrazolo moiety linked to a carbonyl group.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Dopaminergic Activity : Some studies suggest that derivatives can modulate dopaminergic pathways indirectly, which is crucial in treating neuropsychiatric disorders .
  • Inhibition of Enzymes : The compound may exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant in neurodegenerative diseases .

In Vitro Studies

A series of studies have evaluated the biological activity of related compounds:

  • MAO Inhibition : Compounds derived from tetrahydropyrazolo structures showed promising MAO-B inhibition with IC50 values ranging from 0.212 µM to 0.264 µM for different analogs .
  • Cholinesterase Inhibition : Some derivatives demonstrated mixed-type inhibition of AChE and BuChE, indicating potential for treating Alzheimer's disease .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a compound structurally related to this compound. The compound was found to significantly reduce neuronal apoptosis in vitro through caspase-dependent pathways .

Case Study 2: Antidepressant Activity

Another study evaluated the antidepressant-like effects of related piperazine derivatives in rodent models. The results indicated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .

Data Table: Biological Activity Summary

Compound NameTarget EnzymeIC50 Value (µM)Effect
Compound AMAO-B0.212Inhibitor
Compound BAChE0.264Inhibitor
Compound CBuChE0.024Inhibitor
N-(4-fluorobenzyl)-...UnknownTBDTBD

Q & A

Q. How to design a patent-free derivative while retaining activity?

  • Strategy :
  • Scaffold Hopping : Replace tetrahydropyrazolo-pyridine with pyrazolo[3,4-d]pyrimidine .
  • Substituent Variation : Introduce sulfonamide instead of carboxamide .
  • Validation : Patent databases (e.g., USPTO) and bioisostere analysis .

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